3-Butoxy-5-fluorobenzaldehyde
Description
Properties
IUPAC Name |
3-butoxy-5-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-3-4-14-11-6-9(8-13)5-10(12)7-11/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBMJKQPZIBQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow reactors . The reaction conditions are optimized for high yield and purity, often using automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: 3-Butoxy-5-fluorobenzoic acid
Reduction: 3-Butoxy-5-fluorobenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Butoxy-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butoxy-5-fluorobenzaldehyde involves its interaction with various molecular targets. In biological systems, it may exert its effects by:
Inhibiting enzymes: Binding to active sites and inhibiting enzyme activity.
Modulating signaling pathways: Affecting pathways involved in cell growth and apoptosis.
Interacting with cellular membranes: Altering membrane fluidity and permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-butoxy-5-fluorobenzaldehyde with structurally related compounds from the evidence, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
*Molecular weights calculated based on substituent contributions.
Key Comparisons
Halogen Differences: Bromine in 5-bromo-4-fluoro-2-hydroxybenzaldehyde increases molecular weight and polarizability compared to fluorine, favoring applications in heavy-atom-containing dyes or X-ray crystallography. Chlorine in 3-chloro-5-fluoro-4-hydroxybenzaldehyde may enhance electrophilic substitution reactivity.
Hydrogen Bonding and Solubility: Hydroxyl groups in 5-bromo-4-fluoro-2-hydroxybenzaldehyde and 3-chloro-5-fluoro-4-hydroxybenzaldehyde enable hydrogen bonding, increasing aqueous solubility but reducing stability under acidic conditions. In contrast, the absence of hydroxyl groups in this compound may improve stability in non-polar solvents.
Applications: Pharmaceuticals: Fluorinated aldehydes like this compound are precursors for kinase inhibitors or anti-inflammatory agents, leveraging fluorine’s metabolic stability . Agrochemicals: The butoxy group’s hydrophobicity could enhance pesticide retention on plant surfaces, a trait less pronounced in methoxy analogs .
Research Findings and Challenges
- Synthetic Accessibility : Alkoxy-substituted benzaldehydes (e.g., 3-methoxy derivatives ) are typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. Introducing a butoxy group may require optimized conditions to avoid steric hindrance.
- Stability Concerns : Fluorine’s strong electronegativity stabilizes the aldehyde group against oxidation, whereas bromine or chlorine substituents may necessitate protective strategies during synthesis .
- Biological Activity : Hydroxy-substituted analogs (e.g., 5-bromo-4-fluoro-2-hydroxybenzaldehyde ) show antimicrobial activity, but the butoxy variant’s larger substituent might alter target binding specificity.
Biological Activity
3-Butoxy-5-fluorobenzaldehyde (CHFO) is an organic compound that has garnered attention for its potential biological activities and applications in pharmaceutical chemistry. This article presents a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound features a butoxy group at the third position and a fluorine atom at the fifth position of the benzaldehyde ring. This unique structure influences its chemical behavior and biological interactions.
Table 1: Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Fluorobenzaldehyde | CHF | Simple structure; lacks bulky substituents |
| 3-Methoxy-4-fluorobenzaldehyde | CHF | Contains a methoxy group instead of butoxy |
| 2-Fluoro-5-methylbenzaldehyde | CHF | Different substitution pattern; methyl group present |
| 4-Chloro-3-fluorobenzaldehyde | CHClF | Chlorine instead of butoxy; different reactivity |
The presence of the butoxy group enhances steric bulk and alters electronic properties, potentially leading to distinct chemical behaviors and biological activities compared to similar compounds.
Synthesis Methods
This compound can be synthesized through several methods, including:
- Alkylation Reactions : Using butanol derivatives in the presence of a suitable catalyst.
- Fluorination Techniques : Employing fluorinating agents to introduce fluorine into the benzene ring.
- Oxidative Methods : Converting corresponding alcohols or other precursors into the aldehyde form.
The biological activity of this compound is influenced by its ability to interact with various biological targets. The compound's interactions may involve:
- Enzyme Inhibition : Similar fluorinated compounds have shown potential as inhibitors of mammalian carboxylesterases (CEs), suggesting that this compound may exhibit similar inhibitory effects .
- Cellular Interaction : Investigations into hydrogen bonding and molecular interactions indicate that its fluorinated nature could affect solubility and bioactivity, enhancing its potential therapeutic applications.
Case Studies and Research Findings
- Inhibition Studies : Research indicates that fluorinated compounds can inhibit key enzymes involved in metabolic pathways. For instance, symmetrical fluorobenzoins have been shown to effectively inhibit mammalian CEs, which are crucial for drug metabolism . This suggests that this compound may also possess similar inhibitory properties.
- Pharmacological Potential : The compound's derivatives are being explored for their antimicrobial and anticancer properties. Preliminary studies suggest that modifications to the aldehyde functional group can enhance biological activity, making it a candidate for further pharmacological research.
- Targeted Drug Development : The unique structural features of this compound allow it to serve as an intermediate in synthesizing biologically active molecules. Its derivatives might be tailored for specific therapeutic targets, particularly in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
